molecular formula C20H29NO3 B12434653 Echinophylline C

Echinophylline C

Cat. No.: B12434653
M. Wt: 331.4 g/mol
InChI Key: SMVIBINEORXRIL-FTHPZIJASA-N
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Chemical Reactions Analysis

Types of Reactions

Echinophylline C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include copper catalysts , oxidizing agents , and reducing agents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives and intermediates that can be further utilized in synthetic chemistry .

Comparison with Similar Compounds

Echinophylline C is structurally similar to other diterpenoid compounds, such as:

    6alpha-Hydroxycleroda-3,13-dien-16,15-olid-18-oic acid: (CAS# 771493-42-6)

    Clerodermic acid methyl ester: (CAS# 67650-47-9)

    15,16-Dihydro-15-methoxy-16-oxohardwickiic acid: (CAS# 115783-35-2)

    15-Methoxymkapwanin: (CAS# 1309920-99-7)

    Dodovislactone A: (CAS# 1616683-54-5)

    Ajugalide D: (CAS# 853247-65-1).

Compared to these compounds, this compound is unique due to its specific molecular structure and biological activities

Properties

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(5S,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13?,16?,19-,20-/m0/s1

InChI Key

SMVIBINEORXRIL-FTHPZIJASA-N

Isomeric SMILES

CC1CC[C@@]2(C([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C

Origin of Product

United States

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